molecular formula C7H6BClN2O2 B8134154 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid

5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid

Cat. No.: B8134154
M. Wt: 196.40 g/mol
InChI Key: NIBFUHBDMULDMP-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles This compound is characterized by the presence of a boronic acid group and a chlorine atom on the imidazo[1,2-a]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 5-chloropyridine with an appropriate imidazole derivative, followed by boronic acid functionalization. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and heating to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

  • Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other heterocyclic compounds.

Biology: This compound has shown potential as a bioactive molecule in biological studies. It can be used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been investigated for its antituberculosis, anticancer, and anti-inflammatory properties.

Industry: The compound's unique chemical properties make it valuable in material science, where it can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The boronic acid group can form reversible covalent bonds with amino acids in enzyme active sites, thereby inhibiting enzyme activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may target specific enzymes involved in disease processes.

  • Receptors: It may interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.

  • Boronic acids: Other boronic acids with different heterocyclic structures.

Uniqueness: 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the boronic acid group, which provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5-chloroimidazo[1,2-a]pyridin-8-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN2O2/c9-6-2-1-5(8(12)13)7-10-3-4-11(6)7/h1-4,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFUHBDMULDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N2C1=NC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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